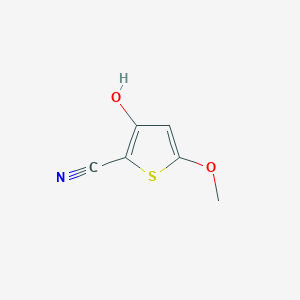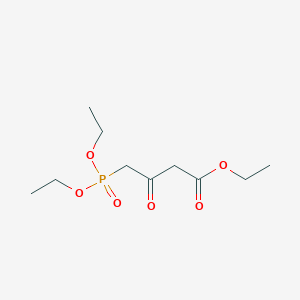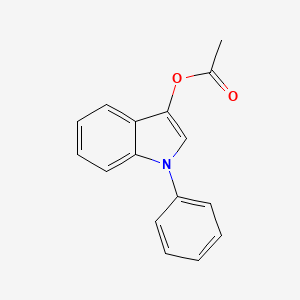![molecular formula C12H12ClN3OS B8619068 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-Amino-4-methylthiazole-5-carboxylic acid with 4-Chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carboxylic acid
- 4-Chlorobenzylamine
- 2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester
Uniqueness
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development.
Properties
Molecular Formula |
C12H12ClN3OS |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-10(18-12(14)16-7)11(17)15-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
JJQFYQNQDOSKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2,4-Dioxoimidazolidin-1-yl)methyl]phosphonic acid](/img/structure/B8619013.png)
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)







